2-(3-Fluorocyclobutyl)ethanol
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Overview
Description
2-(3-Fluorocyclobutyl)ethanol is an organic compound characterized by a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethanolic hydroxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of 3-Fluorocyclobutyl Ethene: This method involves the addition of water across the double bond of 3-fluorocyclobutyl ethene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Reduction of 3-Fluorocyclobutyl Ketone: Another approach is the reduction of 3-fluorocyclobutyl ketone using reducing agents like lithium aluminium hydride (LiAlH4) to yield the corresponding alcohol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(3-fluorocyclobutyl)ethanal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as converting 2-(3-fluorocyclobutyl)ethanal to this compound using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: NaBH4, methanol, 0°C to room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 2-(3-fluorocyclobutyl)ethanal.
Reduction: this compound (same as starting material).
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorocyclobutyl)ethanol finds applications in several fields:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of advanced materials and fluorinated polymers.
Mechanism of Action
The mechanism by which 2-(3-Fluorocyclobutyl)ethanol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-(3,3-Difluorocyclobutyl)ethanol
2-(3-Fluorocyclobutyl)acetonitrile
3-Fluorocyclobutanamine hydrochloride
Uniqueness: 2-(3-Fluorocyclobutyl)ethanol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties compared to its similar counterparts. This fluorine atom enhances the compound's reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
2-(3-fluorocyclobutyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6-3-5(4-6)1-2-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJDBMUOIUPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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